![molecular formula C15H15ClFNO B2819457 {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1096319-05-9](/img/structure/B2819457.png)
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound that features a complex aromatic structure with both chloro and fluoro substituents
作用机制
Target of Action
It is structurally similar to the well-known herbicide mcpa (4-chloro-2-methylphenoxyacetic acid) . MCPA and its analogs are known to mimic the plant growth hormone indoleacetic acid (IAA), which is a type of auxin . Auxins play a crucial role in plant growth and development by regulating cell division, elongation, and differentiation .
Mode of Action
As an auxin mimic, this compound likely interacts with auxin receptors in plants, leading to uncontrolled growth and eventually plant death . This is a common mode of action for phenoxy herbicides
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those affected by MCPA and other auxin mimics . These compounds generally disrupt normal plant growth by overstimulating the auxin response pathway, leading to uncontrolled cell division and growth
Pharmacokinetics
Mcpa is known to be metabolized in plants via cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (mcp) and acetic acid . This compound, being structurally similar to MCPA, may have similar metabolic pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include disruption of normal cell division and growth, leading to plant death . This is a common effect of auxin mimics like MCPA
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, moisture levels, and pH can affect the compound’s absorption, distribution, and degradation in the environment . For example, MCPA and its analogs are known to be more effective in controlling broadleaf weeds in wheat and maize crops
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with a suitable fluorinated benzyl halide under basic conditions to form the phenoxy intermediate.
Substitution reaction: The phenoxy intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the aromatic ring or the amine group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties could be leveraged to develop new materials with specific characteristics.
相似化合物的比较
Similar Compounds
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a methyl group.
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(propyl)amine: Similar structure but with a propyl group instead of a methyl group.
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(isopropyl)amine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to its specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-12(16)3-5-14(10)19-15-6-4-13(17)8-11(15)9-18-2/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADCWTIIKDZGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)
![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)
![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B2819378.png)
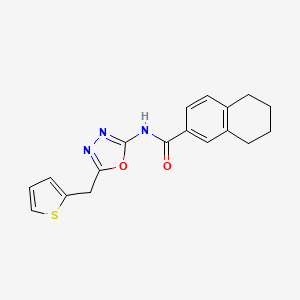
![2-(diethylamino)-3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2819382.png)
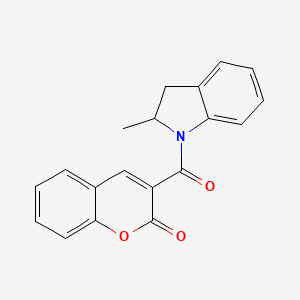
![n-[2-(Dimethyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2819385.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2819386.png)
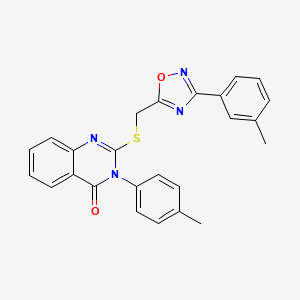
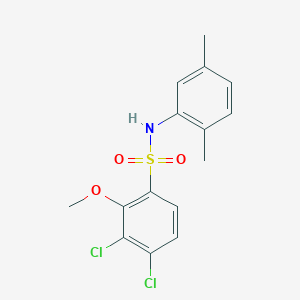
![3-(4-Chlorophenyl)-6-{4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2819391.png)
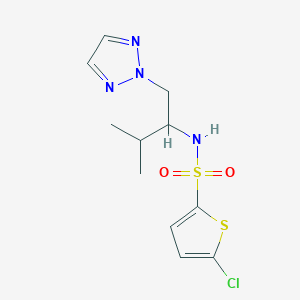
![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)
